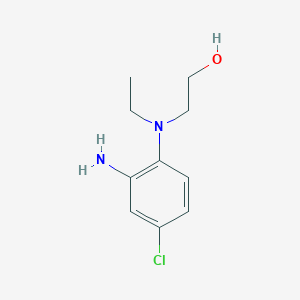
6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Übersicht
Beschreibung
“6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine” is a chemical compound with the molecular formula C10H11BrN4O and a molecular weight of 283.1245 . It is part of a class of compounds that have been mentioned in patents .
Molecular Structure Analysis
The molecular structure of “6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine” includes a bromine atom, a morpholin-4-yl group, and a tetrahydro-1,5-naphthyridine core .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine” include a molecular weight of 283.1245 .Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocyclic Systems
The compound has been utilized in the synthesis of new heterocyclic systems. A study by Sirakanyan et al. (2018) developed methods for synthesizing 8-amino-3-benzyl-5-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimido[4′,5′: 4,5]thieno[2,3-c][2,7]naphthyridine starting from a derivative of 6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine. This research demonstrates the compound's role in creating new chemical structures with potential applications in various fields (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Synthesis of Tetrahydroisoquinoline and Tetrahydro-[2,7]-naphthyridine
Zlatoidský and Gabos (2009) described a convenient synthesis method for 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine. This research highlights the compound's significance in synthesizing structurally diverse molecules with potential applications in pharmaceuticals and materials science (Zlatoidský & Gabos, 2009).
Synthesis of Tripod Naphthalimide Fluorescent Probe
In a study by Shen-Yi Yu (2015), a tripod fluorescence probe was synthesized using 4-bromo-1,8-naphthalene dicarboxylic anhydride, morpholine, and tris(2-aminoethyl) amine. This research underlines the use of 6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine in developing sensitive and selective fluorescence probes, which can be used in biochemical and environmental analysis (Shen-Yi Yu, 2015).
Antibacterial Activity
Cai Zhi (2010) explored the antibacterial activity of a compound synthesized from a reaction involving N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide. The study indicates potential applications of 6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine in developing new antibacterial agents (Cai Zhi, 2010).
Eigenschaften
IUPAC Name |
4-(2-bromo-5,6,7,8-tetrahydro-1,5-naphthyridin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c13-11-8-10(16-4-6-17-7-5-16)12-9(15-11)2-1-3-14-12/h8,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIQOPSDRRSKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)Br)N3CCOCC3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)

![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)
![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)
![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)

![2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374549.png)
![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)
![3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether](/img/structure/B1374551.png)
![3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374553.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)